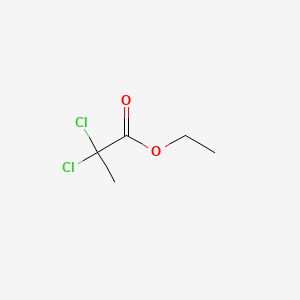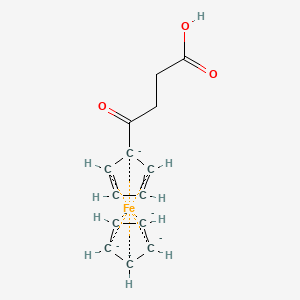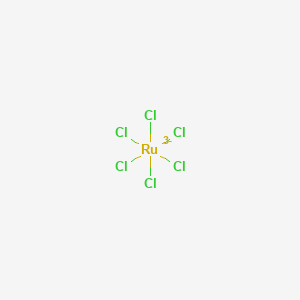
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene is a fluorinated organic compound characterized by the presence of eight fluorine atoms and a double bond in its structure. This compound belongs to the class of alkenes and is known for its unique chemical properties due to the high electronegativity of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene typically involves the fluorination of pent-2-ene. One common method is the direct fluorination using elemental fluorine under controlled conditions to ensure selective fluorination at the desired positions. Another approach involves the use of fluorinating agents such as cobalt trifluoride or silver fluoride, which can provide a more controlled and safer reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle the highly reactive fluorine gas safely. The process includes the careful control of temperature and pressure to optimize yield and selectivity. Additionally, the use of catalysts can enhance the efficiency of the fluorination process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated alcohols, while reduction can produce partially hydrogenated alkenes.
Applications De Recherche Scientifique
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the production of specialty polymers and materials with high chemical resistance.
Mécanisme D'action
The mechanism of action of (E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene involves its interaction with various molecular targets. The high electronegativity of fluorine atoms can influence the compound’s reactivity and interactions with enzymes and receptors. The pathways involved often include the formation of stable complexes with proteins or other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1,1,1,2,3,4,4,5,5-nonafluoropent-2-ene
- (E)-1,1,1,2,3,3,4,5,5-decafluoropent-2-ene
Uniqueness
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H2F8 |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene |
InChI |
InChI=1S/C5H2F8/c6-1(2(7)4(9)10)3(8)5(11,12)13/h2,4H/b3-1+ |
Clé InChI |
PXHPMSUXBSIIAN-HNQUOIGGSA-N |
SMILES isomérique |
C(C(F)F)(/C(=C(/C(F)(F)F)\F)/F)F |
SMILES canonique |
C(C(F)F)(C(=C(C(F)(F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


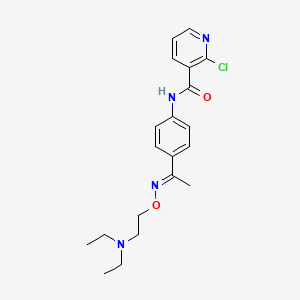
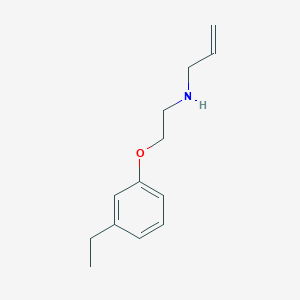
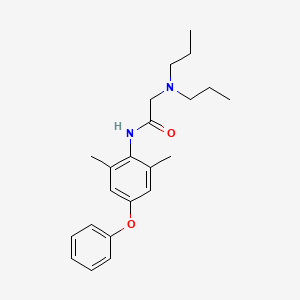
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)


